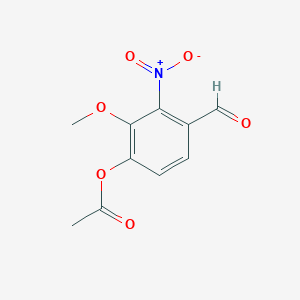

4-Formyl-2-methoxy-3-nitrophenyl acetate

説明

Significance in Advanced Organic Synthesis

The primary significance of 4-Formyl-2-methoxy-3-nitrophenyl acetate (B1210297) in advanced organic synthesis lies in its role as a stable intermediate and a precursor to other valuable building blocks. The acetate group functions as a protecting group for the phenolic hydroxyl group. In multi-step syntheses, it is often necessary to mask reactive functional groups like phenols to prevent them from interfering with reactions targeting other parts of the molecule.

A key application of this compound is its conversion to 4-hydroxy-3-methoxy-2-nitrobenzaldehyde. prepchem.com This transformation is typically achieved through hydrolysis of the acetate ester under basic conditions, for example, using a sodium hydroxide (B78521) solution. prepchem.com The deprotection reveals the free hydroxyl group, yielding a compound with enhanced reactivity and a different set of synthetic possibilities. This resulting product, 4-hydroxy-3-methoxy-2-nitrobenzaldehyde, can then be used in subsequent steps to construct more complex molecular architectures, such as nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and biologically active compounds. nih.gov The use of the acetate as a protecting group is a fundamental strategy that allows for controlled, sequential reactions, which is a cornerstone of advanced organic synthesis.

Contextualization within Nitroaromatic and Acetate Chemistry

4-Formyl-2-methoxy-3-nitrophenyl acetate is a representative molecule that showcases the interplay of functionalities common in nitroaromatic and acetate chemistry.

Nitroaromatic Chemistry : The nitro group (—NO₂) is a powerful electron-withdrawing group, which profoundly influences the reactivity of the aromatic ring. Its presence deactivates the ring toward electrophilic aromatic substitution while facilitating nucleophilic aromatic substitution. organic-chemistry.org Furthermore, the strong electron-withdrawing nature of the nitro group affects the reactivity of the other substituents. For instance, the aldehyde group can be more susceptible to nucleophilic attack. Nitroaromatic compounds are crucial intermediates in the synthesis of amines, as the nitro group can be readily reduced to an amino group (—NH₂), providing a gateway to dyes, pharmaceuticals, and other materials. jocpr.com

Acetate Chemistry : The phenyl acetate moiety illustrates the use of esters as common protecting groups for phenols. nih.gov Phenols are acidic and can be reactive under various conditions. Converting the hydroxyl group to an acetate ester renders it chemically inert to many reagents, including some oxidizing and reducing agents, as well as conditions used for forming carbon-carbon bonds. nih.gov The acetate group can be easily and cleanly removed by hydrolysis under either acidic or basic conditions, regenerating the phenol (B47542) at the desired stage of a synthesis. prepchem.com This stability and ease of removal make acetates a versatile and widely used protecting group in the synthesis of complex organic molecules.

The combination of the aldehyde "handle" for building molecular scaffolds, the electronically influential nitro group, and the protective acetate group makes this compound a well-equipped intermediate for planned, multi-step synthetic routes.

Structure

2D Structure

特性

IUPAC Name |

(4-formyl-2-methoxy-3-nitrophenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO6/c1-6(13)17-8-4-3-7(5-12)9(11(14)15)10(8)16-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCFBQKXQWQSMNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C(=C(C=C1)C=O)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90289105 | |

| Record name | 4-formyl-2-methoxy-3-nitrophenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90289105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2698-69-3 | |

| Record name | 2698-69-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59239 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-formyl-2-methoxy-3-nitrophenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90289105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Pathway Elucidation

Retrosynthetic Analysis of 4-Formyl-2-methoxy-3-nitrophenyl Acetate (B1210297)

A retrosynthetic analysis of 4-Formyl-2-methoxy-3-nitrophenyl acetate logically deconstructs the molecule into simpler, commercially available starting materials. The primary disconnection involves the removal of the nitro group, a classic electrophilic aromatic substitution, leading to the precursor 4-Formyl-2-methoxyphenyl acetate. This intermediate already possesses the core benzaldehyde (B42025), methoxy (B1213986), and acetate functionalities.

A further disconnection of the acetate group from 4-Formyl-2-methoxyphenyl acetate through hydrolysis reveals vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) as a readily available and key starting material. This two-step retrosynthetic pathway, involving nitration and acetylation as the corresponding forward reactions, provides a straightforward and efficient route to the target molecule.

Precursor Synthesis Strategies

Synthesis of 4-Formyl-2-methoxyphenyl Acetate from Vanillin

The most direct and widely employed method for the synthesis of 4-Formyl-2-methoxyphenyl acetate, also known as acetyl vanillin or vanillin acetate, is the acetylation of vanillin nih.govnih.gov. This reaction protects the phenolic hydroxyl group of vanillin, preventing it from interfering with subsequent reactions, and modifies the electronic properties of the aromatic ring.

Several laboratory-scale procedures have been documented for this transformation. One common method involves the reaction of vanillin with acetic anhydride in the presence of a base such as pyridine (B92270) or triethylamine nih.govprepchem.com. The base neutralizes the acetic acid byproduct formed during the reaction. For instance, vanillin can be dissolved in dichloromethane, followed by the addition of acetic anhydride and dry pyridine, with the reaction proceeding at room temperature nih.gov.

Another reported method involves dissolving vanillin and acetic anhydride in methylene chloride, followed by the dropwise addition of triethylamine while maintaining the temperature below 25°C. The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can accelerate the reaction prepchem.com. An alternative approach utilizes aqueous sodium hydroxide (B78521) to deprotonate the vanillin, followed by the addition of acetic anhydride rfppl.co.in.

These methods generally provide high yields of the desired product after workup and purification, which may involve washing with water and dilute acid, followed by recrystallization from a suitable solvent like ethanol (B145695) nih.govprepchem.comrfppl.co.in.

Interactive Data Table: Synthesis of 4-Formyl-2-methoxyphenyl Acetate from Vanillin

| Reagents | Solvent | Reaction Conditions | Yield |

|---|---|---|---|

| Vanillin, Acetic Anhydride, Pyridine | Dichloromethane | Room temperature, 3-4 hours | Data not specified |

| Vanillin, Acetic Anhydride, Triethylamine, 4-Dimethylaminopyridine (catalyst) | Methylene Chloride | Below 25°C, 30 minutes | 96% |

| Vanillin, Acetic Anhydride, 10% Sodium Hydroxide | Water | Shaken for 20 minutes with crushed ice | Data not specified |

Alternative Routes to Key Intermediates

While the acetylation of vanillin is the most direct route to 4-Formyl-2-methoxyphenyl acetate, alternative pathways to vanillin itself can be considered as indirect routes to the key intermediate. Historically and commercially, vanillin has been synthesized from various sources. One significant industrial method involves the oxidation of lignin-containing sulfite liquors, a byproduct of the paper industry google.com.

Another synthetic route starts from 4-hydroxybenzaldehyde. This process involves a two-step sequence: the bromination of 4-hydroxybenzaldehyde to yield 3-bromo-4-hydroxybenzaldehyde, followed by a copper-mediated reaction with sodium methoxide to introduce the methoxy group and afford vanillin udel.edu. These alternative syntheses of vanillin highlight the diverse chemical feedstocks that can be utilized to access the foundational precursor for this compound.

Nitration Reactions for Nitro Group Introduction

The introduction of the nitro group onto the aromatic ring of 4-Formyl-2-methoxyphenyl acetate is a pivotal step in the synthesis of the target molecule. This electrophilic aromatic substitution must be regioselective to yield the desired isomer.

Regioselective Nitration of 4-Formyl-2-methoxyphenyl Acetate

The nitration of 4-Formyl-2-methoxyphenyl acetate is typically achieved using a strong nitrating agent, such as fuming nitric acid nih.gov. The reaction is generally carried out at low temperatures to control the exothermic nature of the reaction and to minimize the formation of byproducts.

In a typical procedure, acetyl vanillin is dissolved in a suitable solvent like dichloromethane and the solution is cooled to a low temperature, for example, -5 to -10°C nih.gov. Fuming nitric acid is then added to the cooled solution, and the reaction is stirred for a period of time to allow for the completion of the nitration. The reaction is then quenched by the addition of ice-cold water, which precipitates the crude product. The solid product can then be collected by filtration, washed, and dried nih.gov.

The directing effects of the substituents on the aromatic ring play a crucial role in determining the position of nitration. The methoxy group (-OCH₃) and the acetoxy group (-OCOCH₃) are both ortho, para-directing activators, while the formyl group (-CHO) is a meta-directing deactivator. The combined influence of these groups directs the incoming nitro group primarily to the position ortho to the methoxy group and meta to the formyl group, resulting in the desired this compound.

Interactive Data Table: Regioselective Nitration of 4-Formyl-2-methoxyphenyl Acetate

| Starting Material | Nitrating Agent | Solvent | Reaction Conditions |

|---|---|---|---|

| 4-Formyl-2-methoxyphenyl acetate | Fuming Nitric Acid | Dichloromethane | -5 to -10°C, 1-2 hours |

Mechanistic Considerations of Nitration Pathways

The nitration of 4-Formyl-2-methoxyphenyl acetate proceeds via an electrophilic aromatic substitution (SEAr) mechanism unacademy.commasterorganicchemistry.combyjus.comwikipedia.org. The reaction can be broken down into three key steps:

Generation of the Electrophile: In the presence of a strong acid (in this case, the fuming nitric acid likely contains traces of sulfuric acid or generates the nitronium ion autocatalytically), nitric acid is protonated and subsequently loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺) byjus.commasterorganicchemistry.com.

Attack of the Aromatic Ring: The π-electron system of the benzene (B151609) ring of 4-Formyl-2-methoxyphenyl acetate acts as a nucleophile and attacks the electrophilic nitronium ion. This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex masterorganicchemistry.combyjus.comwikipedia.org. The positive charge in the arenium ion is delocalized across the ring, with resonance structures placing the charge ortho and para to the site of attack. The activating, electron-donating nature of the methoxy and acetoxy groups helps to stabilize this intermediate.

Deprotonation and Re-aromatization: A weak base, such as a water molecule or the conjugate base of the acid catalyst, removes a proton from the carbon atom bearing the nitro group unacademy.commasterorganicchemistry.com. This step restores the aromaticity of the ring and yields the final product, this compound.

The regioselectivity of the reaction is governed by the electronic effects of the substituents on the stability of the arenium ion intermediate. The electron-donating methoxy and acetoxy groups stabilize the arenium ion when the attack occurs at the ortho or para positions relative to them. Conversely, the electron-withdrawing formyl group destabilizes the intermediate when the attack is at the ortho or para positions. Therefore, the incoming electrophile is directed to the position that is most activated and least deactivated, which in this case is the carbon atom at the 3-position.

Optimization of Reaction Conditions for Enhanced Synthetic Efficiency

The optimization of reaction conditions is a critical aspect of chemical synthesis, aiming to maximize product yield and purity while minimizing reaction time, energy consumption, and the formation of byproducts. For the synthesis of this compound, key parameters that can be fine-tuned include the choice of solvent, reaction temperature, and the selection of appropriate catalysts and reagents.

Solvent Effects and Temperature Control in Chemical Transformations

The synthesis of this compound is typically achieved through the nitration of acetyl vanillin. The choice of solvent and precise temperature control are paramount in this electrophilic aromatic substitution reaction to ensure desired regioselectivity and to manage the exothermic nature of the nitration process.

Solvent Selection:

The solvent plays a crucial role in solubilizing reactants, influencing reaction rates, and in some cases, determining the isomeric distribution of the product. In the synthesis of this compound from acetyl vanillin using fuming nitric acid, various chlorinated solvents have been employed. A Chinese patent discloses the use of solvents such as dichloroethane, methylene chloride, and chloroform google.com. These solvents are chosen for their inertness under the strong oxidizing conditions of the nitration reaction.

The selection of the solvent can impact the yield and the ratio of isomers formed. For instance, the patent demonstrates that high yields of the desired product can be obtained in these solvents. While the patent reports yields of 80-85%, it also notes the presence of isomers, with ratios varying from 9% to 12% as determined by HPLC analysis google.com. This suggests that the solvent, while effective in facilitating the reaction, may also influence the position of nitration on the aromatic ring to a certain extent.

| Solvent | Substrate | Reagent | Temperature (°C) | Yield (%) | Isomer Ratio (%) | Reference |

|---|---|---|---|---|---|---|

| Dichloroethane | Acetyl vanillin | Fuming nitric acid | -20 to 5 | 83 | 12 | google.com |

| Methylene chloride | Acetyl vanillin | Concentrated nitric acid | -20 to 5 | 80 | 11 | google.com |

| Chloroform | Acetyl vanillin | Fuming nitric acid | -20 to 5 | 85 | 9 | google.com |

Temperature Control:

Temperature is a critical parameter in nitration reactions, which are highly exothermic. In the synthesis of this compound, the reaction is typically carried out at very low temperatures, ranging from -20°C to 5°C google.com. Maintaining a low temperature is essential for several reasons:

To control the rate of reaction: Lower temperatures slow down the reaction, allowing for better control and preventing runaway reactions.

To enhance selectivity: Temperature can influence the regioselectivity of the nitration. By keeping the temperature low, the formation of unwanted isomers can be minimized.

To prevent degradation: The starting material and the product can be sensitive to the strong oxidizing and acidic conditions of the nitration mixture. Low temperatures help to prevent their degradation.

The process described in the patent involves the portion-wise addition of a solution of acetyl vanillin to fuming nitric acid at a temperature maintained between -20°C and -10°C, followed by stirring at 0-5°C google.com. This gradual addition and strict temperature control are indicative of the importance of managing the reaction's exothermicity to achieve a high yield of the desired product.

Catalyst and Reagent Selection for Specific Synthetic Steps

The primary synthetic step in the formation of this compound is the nitration of 4-acetoxy-3-methoxybenzaldehyde (acetyl vanillin). The selection of the nitrating agent is a key determinant of the reaction's success.

Reagent Selection:

The most commonly employed reagent for this transformation is a strong nitrating agent, such as fuming nitric acid or concentrated nitric acid google.com. Fuming nitric acid, which is a solution of nitrogen dioxide in nitric acid, is a particularly powerful nitrating agent and is effective in introducing a nitro group onto the aromatic ring of acetyl vanillin. The choice between fuming and concentrated nitric acid can influence the reaction rate and, potentially, the yield.

The reaction involves the electrophilic attack of the nitronium ion (NO₂⁺), generated in the acidic medium, on the electron-rich aromatic ring of acetyl vanillin. The methoxy (-OCH₃) and acetoxy (-OCOCH₃) groups on the ring are ortho-, para-directing. However, the steric hindrance from the methoxy group and the formyl group influences the position of the incoming nitro group, leading to the formation of the 3-nitro derivative as the major product.

In a different context, this compound itself is used as a reagent in the synthesis of other molecules. For example, it has been used to synthesize a Schiff base by reacting it with 3-chloro-4-methylaniline (B146341) in methanol (B129727) at room temperature nih.gov. This demonstrates the reactivity of the formyl group in the target molecule for further chemical transformations.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. While specific literature on green chemistry approaches for the synthesis of this compound is scarce, general principles can be applied to make its synthesis more environmentally benign.

The conventional synthesis of this compound involves the use of chlorinated solvents and strong acids, which pose environmental and safety concerns. Green chemistry would advocate for the exploration of alternative, less hazardous solvents. Potential green solvents for nitration reactions could include ionic liquids or deep eutectic solvents, which are non-volatile and can often be recycled.

Furthermore, the development of catalytic nitration methods would be a significant green improvement. The use of solid acid catalysts or other heterogeneous catalysts could replace the need for stoichiometric amounts of strong acids, simplifying workup procedures and reducing waste generation.

Solvent-free, or neat, reaction conditions are another hallmark of green chemistry. Investigating the possibility of carrying out the nitration of acetyl vanillin under solvent-free conditions, perhaps with microwave irradiation to provide the necessary energy, could drastically reduce the environmental impact of the process. Microwave-assisted synthesis has been shown to accelerate reaction times, increase yields, and reduce the formation of byproducts in many organic transformations.

Another avenue for a greener synthesis would be to explore alternative nitrating agents that are less corrosive and produce less hazardous byproducts.

While the current documented synthesis of this compound relies on traditional methods, the application of green chemistry principles offers a promising direction for future research to develop a more sustainable and environmentally friendly synthetic route.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of an organic compound by mapping its carbon and hydrogen framework.

¹H NMR Spectral Analysis for Proton Environments

A ¹H NMR spectrum of 4-Formyl-2-methoxy-3-nitrophenyl acetate (B1210297) would provide information on the chemical environment, number, and connectivity of all protons in the molecule. The expected signals would be:

Aldehyde Proton (-CHO): A singlet appearing far downfield, typically in the range of δ 9.8–10.5 ppm. This significant deshielding is due to the strong electron-withdrawing nature of the carbonyl group and the aromatic ring.

Aromatic Protons (Ar-H): The benzene (B151609) ring has two protons. Due to their positions relative to the various substituents (formyl, methoxy (B1213986), nitro, and acetate groups), they would appear as two distinct signals, likely as doublets due to coupling with each other. Their chemical shifts would be in the aromatic region (δ 7.0–8.5 ppm), influenced by the combined electronic effects of the substituents.

Methoxy Protons (-OCH₃): A sharp singlet, integrating to three protons, would be expected for the methoxy group. Its chemical shift would likely be in the range of δ 3.8–4.1 ppm.

Acetate Protons (-OCOCH₃): A sharp singlet, integrating to three protons, would correspond to the methyl group of the acetate moiety, typically appearing further upfield around δ 2.1–2.4 ppm.

An interactive table illustrating the expected proton environments and their characteristics is presented below.

| Proton Environment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |

| Aldehyde (-CHO) | 9.8 - 10.5 | Singlet (s) | 1H |

| Aromatic (Ar-H) | 7.0 - 8.5 | Doublet (d) | 1H |

| Aromatic (Ar-H) | 7.0 - 8.5 | Doublet (d) | 1H |

| Methoxy (-OCH₃) | 3.8 - 4.1 | Singlet (s) | 3H |

| Acetate (-OCOCH₃) | 2.1 - 2.4 | Singlet (s) | 3H |

¹³C NMR Spectral Analysis for Carbon Framework Determination

The ¹³C NMR spectrum reveals all unique carbon atoms in the molecule. For 4-Formyl-2-methoxy-3-nitrophenyl acetate, ten distinct signals would be anticipated.

Carbonyl Carbons: Two signals would be found in the highly deshielded region. The aldehyde carbon (C=O) would appear around δ 185–195 ppm, while the acetate carbonyl carbon would be at a slightly higher field, around δ 168–172 ppm.

Aromatic Carbons: Six distinct signals would be present for the carbons of the benzene ring. The exact chemical shifts depend on the attached substituent. Carbons bonded to the electron-withdrawing nitro and formyl groups would be shifted downfield, while those attached to the electron-donating methoxy and acetate groups would be shifted upfield relative to unsubstituted benzene.

Methoxy Carbon (-OCH₃): A signal for the methoxy carbon would be expected in the range of δ 55–65 ppm.

Acetate Carbon (-CH₃): The methyl carbon of the acetate group would produce a signal at the highest field, typically around δ 20–25 ppm.

Below is an interactive table summarizing the expected carbon signals.

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

| Aldehyde (-CHO) | 185 - 195 |

| Acetate (-C=O) | 168 - 172 |

| Aromatic (C-NO₂) | 145 - 155 |

| Aromatic (C-O) | 140 - 160 |

| Aromatic (C-H, C-C) | 110 - 140 |

| Methoxy (-OCH₃) | 55 - 65 |

| Acetate (-CH₃) | 20 - 25 |

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Molecular Connectivity Elucidation

To unambiguously assign all proton and carbon signals and confirm the molecular structure, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings. A key correlation (cross-peak) would be observed between the two aromatic protons, confirming their adjacent positions on the ring.

HSQC/HMQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would be used to definitively assign the signals for the protonated aromatic carbons, the methoxy carbon, and the acetate methyl carbon.

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption of infrared radiation (IR) or the inelastic scattering of monochromatic light (Raman), which correspond to the vibrational modes of molecular bonds.

Vibrational Band Assignment and Functional Group Analysis

The IR and Raman spectra of this compound would display characteristic bands confirming the presence of its key functional groups.

C=O Stretching: Two strong bands would be expected for the carbonyl groups. The aldehyde C=O stretch typically appears around 1700-1720 cm⁻¹, while the ester C=O stretch is found at a higher frequency, around 1760-1770 cm⁻¹.

NO₂ Stretching: The nitro group would give rise to two strong, characteristic stretching vibrations: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1340-1370 cm⁻¹.

C-O Stretching: C-O stretching vibrations from the acetate and methoxy groups would be visible in the fingerprint region, typically between 1000-1300 cm⁻¹.

C-H Stretching: Aromatic C-H stretching bands would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups would be observed just below 3000 cm⁻¹.

Aromatic C=C Stretching: Bands corresponding to the benzene ring skeletal vibrations would be found in the 1450-1600 cm⁻¹ region.

An interactive table of expected vibrational bands is provided below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| Aldehyde C=O | Stretch | 1700 - 1720 | Strong |

| Acetate C=O | Stretch | 1760 - 1770 | Strong |

| Nitro NO₂ | Asymmetric Stretch | 1520 - 1560 | Strong |

| Nitro NO₂ | Symmetric Stretch | 1340 - 1370 | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Variable |

| Acetate/Methoxy C-O | Stretch | 1000 - 1300 | Strong |

| Aromatic C-H | Stretch | > 3000 | Medium-Weak |

| Aliphatic C-H | Stretch | < 3000 | Medium-Weak |

Conformational Analysis via Vibrational Spectroscopy

While vibrational spectroscopy is primarily used for functional group identification, it can also provide insights into the molecule's conformational preferences. The orientation of the formyl, nitro, and methoxy groups relative to the plane of the aromatic ring can influence the precise position and shape of certain vibrational bands. For instance, steric hindrance between the adjacent bulky substituents (methoxy, nitro, and formyl groups) could lead to out-of-plane rotations. These rotations would affect the conjugation of the groups with the aromatic ring, causing slight shifts in the frequencies of the C=O and NO₂ stretching bands. A detailed conformational analysis would require computational modeling to predict the vibrational spectra of different stable conformers and compare them with the experimental IR and Raman data.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. For this compound, the exact mass has been calculated based on its molecular formula, C₁₀H₉NO₆. The computed monoisotopic mass is 239.04298701 Da. nih.gov This precise mass measurement is a critical first step in confirming the identity of the compound in a sample, distinguishing it from other compounds with the same nominal mass.

Upon ionization in a mass spectrometer, molecules can break apart into characteristic fragment ions. The analysis of this fragmentation pattern provides valuable information about the compound's structure. However, a review of the current scientific literature does not yield specific studies detailing the fragmentation pattern analysis for this compound. While this technique is theoretically applicable, experimental data for this particular compound is not publicly available.

X-ray Diffraction Crystallography

X-ray diffraction crystallography is a powerful technique that allows for the precise determination of the three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information about a molecule's conformation, bond lengths, bond angles, and intermolecular interactions.

The growth of a suitable single crystal is a prerequisite for single-crystal X-ray diffraction analysis. This analysis can reveal the precise solid-state molecular structure of a compound. Despite the utility of this technique, there are no published crystallographic studies in the refereed scientific literature specifically for this compound. While the compound has been used as a reactant in the synthesis of other molecules that have been subjected to X-ray diffraction, the crystal structure of this compound itself has not been reported. nih.gov

Without a determined crystal structure from single-crystal X-ray diffraction, a detailed analysis of the experimental bond lengths, bond angles, and torsion angles for this compound cannot be provided. This information is contingent on the successful crystallographic analysis of the compound.

Chromatographic Techniques for Purity Assessment and Isomer Analysis

Chromatographic methods are indispensable tools in the synthesis and analysis of this compound. These techniques are crucial for determining the purity of the final product, identifying and quantifying isomers generated during the nitration process, and monitoring the progress of chemical reactions in real-time. High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC) are two of the most prominently used methods for these purposes.

High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Ratio Determination

High-Performance Liquid Chromatography (HPLC) stands as a definitive analytical method for assessing the purity of this compound and resolving it from potential isomers and impurities. The technique's high resolution and sensitivity make it ideal for quantitative analysis.

Detailed research findings from synthetic procedures indicate that HPLC is routinely employed to confirm the purity of the isolated product. In one documented synthesis, the final this compound compound was determined to have a purity of 98% as measured by HPLC. nih.gov

A significant challenge in the synthesis of this compound is the potential for the formation of positional isomers during the nitration of the aromatic ring. HPLC is the primary technique used to analyze the resulting product mixture and determine the ratio of these isomers. For instance, in the nitration of acetyl vanillin (B372448) to produce this compound, HPLC analysis has been used to quantify the presence of an undesired isomer. Depending on the specific reaction conditions, the isomer ratio was reported to be between 9% and 11%. google.com

The separation of nitrated aromatic isomers can be effectively achieved using reverse-phase HPLC. Methodologies for related nitrated guaiacol derivatives often employ C18 columns, such as an Atlantis T3 column, with a gradient elution system. nih.govuantwerpen.be A typical mobile phase consists of a mixture of water and a water-miscible organic solvent like acetonitrile, often with an acid modifier such as acetic or formic acid to improve peak shape. nih.govgoogleapis.comsielc.com For separating positional isomers of aromatic compounds, stationary phases based on phenyl ligands can offer enhanced selectivity due to π-π interactions between the analyte and the stationary phase. elementlabsolutions.comchromforum.org

Table 1: HPLC Analysis Data for this compound

| Parameter | Reported Value | Analytical Focus | Source |

|---|---|---|---|

| Purity | 98% | Final Product Purity | nih.gov |

| Isomer Ratio | 9% | Isomer Quantification | google.com |

| Isomer Ratio | 11% | Isomer Quantification | google.com |

Thin Layer Chromatography (TLC) for Reaction Monitoring and Product Verification

Thin Layer Chromatography (TLC) is a rapid, simple, and cost-effective chromatographic technique widely used for the qualitative monitoring of reactions involving this compound. Its primary applications are to track the consumption of starting materials, visualize the formation of the product, and identify the presence of byproducts during a chemical transformation. google.comgoogle.com

In synthetic procedures where this compound is used as a reactant, TLC is the method of choice to determine the reaction's endpoint. google.comgoogle.com The progress is monitored by spotting the reaction mixture on a TLC plate over time and observing the disappearance of the spot corresponding to the starting material.

The selection of the stationary and mobile phases is critical for achieving good separation. For polar compounds like aromatic nitro compounds, silica gel is the most common stationary phase. epa.govgoogleapis.comwvu.edu The mobile phase, or eluent, is typically a mixture of solvents, and its polarity is adjusted to achieve optimal separation of the components in the reaction mixture. wvu.edubiotage.com For a structurally related compound, 5-bromo-4-formyl-2-methoxy-3-nitrophenyl acetate, an Rf value of 0.48 was reported using a mobile phase of petroleum ether and ethyl acetate in a 2:1 ratio. Other common solvent systems for compounds of moderate polarity include mixtures of ethyl acetate/hexane and methanol (B129727)/dichloromethane. rochester.edusilicycle.com

Table 2: TLC Systems for Analysis of this compound and Related Compounds

| Compound | Stationary Phase | Mobile Phase (Eluent) | Observation/Application | Source |

|---|---|---|---|---|

| This compound | Silica Gel | Petroleum ether/Ethyl acetate | Reaction Monitoring (completion confirmed) | google.com |

| 5-Bromo-4-formyl-2-methoxy-3-nitrophenyl acetate | Silica Gel | Petroleum ether/Ethyl acetate (2:1) | Rf = 0.48 | |

| General Nitro Compounds | Silica Gel G | Benzene/Petroleum ether/Methanol (40:30:5) | General separation of nitro compounds | epa.gov |

Chemical Reactivity and Transformation Pathways

Hydrolysis Reactions and Deacetylation Processes

The ester linkage in 4-Formyl-2-methoxy-3-nitrophenyl acetate (B1210297) is susceptible to hydrolysis, a process that removes the acetyl group (deacetylation) and yields a phenolic hydroxyl group. This transformation is a key step in modifying the compound's structure and properties.

The primary product of the hydrolysis of 4-Formyl-2-methoxy-3-nitrophenyl acetate is 4-Hydroxy-3-methoxy-2-nitrobenzaldehyde, also known as 2-nitrovanillin. This reaction involves the cleavage of the ester bond, releasing acetic acid and unmasking the phenolic hydroxyl group at the C4 position. A documented laboratory procedure for this synthesis involves treating 4-acetoxy-3-methoxy-2-nitrobenzaldehyde with a 33% (w/w) sodium hydroxide (B78521) solution. prepchem.com The resulting slurry is heated to facilitate the reaction, followed by acidification to precipitate the 2-nitrovanillin product. prepchem.com

The deacetylation of this compound can be achieved under various conditions, with the choice of reagent and conditions influencing the reaction's efficiency and selectivity.

Alkaline Hydrolysis : Strong alkaline conditions, such as using a concentrated sodium hydroxide solution at elevated temperatures (e.g., 75°C), are effective for this transformation. prepchem.com The presence of the electron-withdrawing nitro group ortho to the methoxy (B1213986) group and para to the acetate group facilitates nucleophilic attack at the ester's carbonyl carbon, promoting hydrolysis.

Mild Basic Conditions : Milder bases can also be employed. Studies on similar aromatic acetates have shown that reagents like sodium bicarbonate in water can effectively deprotect O-acetates. asianpubs.org Such methods are often preferred when other sensitive functional groups are present in the molecule. The reaction rate for aromatic acetates is generally enhanced by the presence of electron-withdrawing groups on the ring. asianpubs.org

Enzymatic Hydrolysis : Chemoenzymatic methods using lipases have been used for the regioselective deacetylation of related compounds like per-O-acetylated p-nitrophenyl α-L-arabinofuranoside. nih.gov This approach offers high selectivity under mild conditions, potentially avoiding side reactions associated with harsh chemical reagents.

The table below summarizes various hydrolysis conditions investigated for nitrophenyl acetates.

| Reagent/Catalyst | Solvent | Conditions | Product | Notes |

| Sodium Hydroxide (33%) | Water | 75°C, 10 min | 2-nitrovanillin | Effective for complete hydrolysis. prepchem.com |

| Sodium Bicarbonate | Water | Room Temp. | Corresponding Phenol (B47542) | Mild, eco-friendly method; faster for substrates with electron-withdrawing groups. asianpubs.org |

| Lipases (e.g., CCL) | - | - | Regioselectively deacetylated product | High selectivity under mild, enzymatic conditions. nih.gov |

Derivatization at the Formyl Group

The aldehyde moiety is a versatile functional group that serves as the primary site for a variety of condensation and redox reactions, enabling the synthesis of a wide array of derivatives.

The formyl group of this compound readily reacts with primary amines in a condensation reaction to form Schiff bases, also known as imines. This reaction involves the nucleophilic attack of the amine on the aldehyde's carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (-C=N-). jetir.org

A specific example is the reaction of this compound with 3-chloro-4-methylaniline (B146341) in methanol (B129727) at room temperature. The mixture is stirred for a short period, leading to the formation of the corresponding yellow, crystalline Schiff base. This type of synthesis is often straightforward and can be performed under mild conditions without the need for harsh catalysts. jetir.org

The general reaction scheme is as follows: C₁₀H₉NO₆ + R-NH₂ → C₁₀H₈NO₅-N=CH-R + H₂O

The formation of the imine can be influenced by the solvent and the electronic nature of the amine. The reaction is typically reversible and may be catalyzed by either acid or base. ncert.nic.in

Similar to the formation of Schiff bases, the aldehyde group can condense with hydrazine (B178648) or its derivatives (such as substituted hydrazines and hydrazides) to yield hydrazones. These compounds are characterized by a C=N-N moiety. The reaction proceeds via nucleophilic addition of the terminal nitrogen of the hydrazine to the carbonyl carbon, followed by dehydration. quora.comresearchgate.net

While specific syntheses starting from this compound are not extensively detailed in the provided literature, the reaction is a standard transformation for aromatic aldehydes. For instance, related compounds like 3,4-dimethoxy-2-nitrobenzaldehyde (B3025289) have been successfully condensed with various aryl hydrazine hydrochlorides to produce new hydrazone derivatives. researchgate.net Similarly, hydrazones have been synthesized from 4-hydroxy-3-nitrobenzaldehyde. vjs.ac.vn These examples strongly suggest the feasibility of this pathway.

The reaction can be catalyzed by a few drops of an acid, such as glacial acetic acid, and is often carried out in a suitable solvent like ethanol (B145695) under reflux. nih.gov

The table below shows examples of hydrazone synthesis from structurally similar aldehydes.

| Aldehyde | Hydrazine/Hydrazide | Conditions | Reference |

| 3,4-dimethoxy-2-nitrobenzaldehyde | Aryl hydrazine hydrochlorides | Recrystallization from a suitable solvent | researchgate.net |

| 4-hydroxy-3-nitrobenzaldehyde | N-(5-(benzo[d]thiazol-2-yl)-2-(2-hydrazinyl-2-oxoethoxy)phenyl) acetamide | Microwave, Acetic acid/DMF | vjs.ac.vn |

| 4-hydroxy-3-methoxy-benzaldehyde | Aromatic hydrazides | Reflux in ethanol | researchgate.net |

The formyl group can undergo both reduction to a primary alcohol and oxidation to a carboxylic acid. However, the presence of a reducible nitro group and a hydrolyzable ester group on the same molecule introduces challenges in terms of chemoselectivity.

Reduction : The selective reduction of the aldehyde group to a hydroxymethyl group (-CH₂OH) requires a reagent that does not affect the nitro group. Mild reducing agents are typically required. Hydrosilylation, for instance, has been shown to reduce aldehydes to alcohols while tolerating nitro groups. researchgate.net Conversely, many powerful reducing agents or catalytic hydrogenation systems (e.g., H₂/Pd-C) would likely reduce the nitro group to an amine, and potentially the aldehyde as well. organic-chemistry.orgwikipedia.org Some systems, like sodium borohydride (B1222165) in the presence of certain catalysts, can be tailored for the selective reduction of nitro groups, potentially leaving the aldehyde intact under specific conditions. jsynthchem.com The Wolff-Kishner reduction, which converts aldehydes to alkanes using hydrazine and a strong base, is another possibility, though the harsh basic conditions could also hydrolyze the acetate ester. organic-chemistry.org

Oxidation : The formyl group can be oxidized to a carboxylic acid group (-COOH). Various oxidizing agents can accomplish this transformation. For example, sodium hypochlorite (B82951) (NaClO) in a basic aqueous solution is an effective, inexpensive, and environmentally friendly option for converting aryl aldehydes to carboxylic acids, and it is compatible with nitro substituents. researchgate.net Other reagents like potassium permanganate (B83412) or chromic acid are also effective but are less selective and environmentally benign. ncert.nic.in Hydrogen peroxide in the presence of a catalyst like diphenyl diselenide also provides a green method for this oxidation. sciforum.net The strong electron-withdrawing effect of the nitro group may influence the reaction rate but generally does not prevent the oxidation of the aldehyde.

Reactions Involving the Nitro Group

The presence of a nitro group on the aromatic ring of this compound is a key feature, dictating much of its reactivity. This electron-withdrawing group activates the ring for certain transformations and can itself be converted into other valuable functional groups.

Reduction of the Nitro Group to Corresponding Amine

The conversion of an aromatic nitro group to an amine is a fundamental and highly useful transformation in organic synthesis. For this compound, this reduction would yield 3-Amino-4-formyl-2-methoxyphenyl acetate. This transformation is significant as it changes the electronic properties of the substituent from strongly electron-withdrawing to strongly electron-donating. A variety of methods are available for this reduction, broadly categorized into catalytic hydrogenation and chemical reduction using metals in acidic media.

Common methods applicable to the reduction of aromatic nitro compounds are summarized in the table below. The choice of reagent is often dictated by the presence of other functional groups in the molecule. In the case of this compound, the formyl and acetate groups must be considered to avoid undesired side reactions. For instance, harsh reducing agents might also reduce the aldehyde. Catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C) or the use of milder chemical reductants like tin(II) chloride (SnCl₂) are often preferred for their chemoselectivity.

| Method | Reagents/Catalyst | Typical Conditions | Notes |

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂ | Methanol or Ethanol, Room Temperature | Highly efficient and clean, but may also reduce aldehydes. |

| Metal/Acid Reduction | Fe, Sn, or Zn with HCl | Aqueous acid, heating | Classical method, often requires stoichiometric amounts of metal. |

| Transfer Hydrogenation | Hydrazine, Ammonium formate | Pd/C | Milder than direct hydrogenation. |

| Chemical Reduction | SnCl₂·2H₂O | Ethanol or Ethyl acetate, Reflux | A mild and selective method for nitro group reduction. |

Exploration of Potential Nucleophilic Aromatic Substitution Reactions

The nitro group is a powerful activating group for nucleophilic aromatic substitution (SNAr) reactions. Its strong electron-withdrawing nature stabilizes the negatively charged intermediate (a Meisenheimer complex) formed during the reaction, thereby facilitating the displacement of a leaving group on the aromatic ring. In this compound, the nitro group, along with the formyl group, activates the positions ortho and para to them for nucleophilic attack.

Potential leaving groups on a related aromatic ring could include halides or other functional groups. While the specific molecule does not have an obvious leaving group other than the methoxy or acetate groups (which would require harsh conditions), SNAr reactions are a key aspect of the reactivity of nitroaromatics. For example, if a halogen were present at the C-5 or C-1 position, it would be susceptible to displacement by nucleophiles such as alkoxides, amines, or thiolates. The reaction proceeds via a two-step addition-elimination mechanism. The rate of reaction is influenced by the strength of the nucleophile and the stability of the Meisenheimer intermediate.

Reactions of the Acetate Moiety

The acetate group is an ester functionality that can undergo characteristic reactions, most notably hydrolysis and transesterification.

Transesterification Reactions with Various Alcohols

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. This reaction is typically catalyzed by an acid or a base. For this compound, transesterification would involve the reaction with a different alcohol (R'-OH) to produce a new ester and acetic acid as a byproduct.

The reaction can be driven to completion by using a large excess of the reactant alcohol or by removing one of the products. A related reaction, the hydrolysis of the acetate group, has been demonstrated for this compound. Treatment of 4-Acetoxy-3-methoxy-2-nitrobenzaldehyde with a 33% sodium hydroxide solution leads to the formation of 4-Hydroxy-3-methoxy-2-nitrobenzaldehyde. prepchem.com This confirms the reactivity of the acetate group towards nucleophilic attack. A similar base-catalyzed mechanism would apply to transesterification with various alcohols.

| Alcohol (R'-OH) | Catalyst | Expected Product |

| Methanol (CH₃OH) | Acid (e.g., H₂SO₄) or Base (e.g., NaOCH₃) | 4-Formyl-2-methoxy-3-nitrophenyl methanoate |

| Ethanol (C₂H₅OH) | Acid or Base | 4-Formyl-2-methoxy-3-nitrophenyl ethanoate |

| Propanol (C₃H₇OH) | Acid or Base | 4-Formyl-2-methoxy-3-nitrophenyl propanoate |

Rearrangement Reactions of Related Precursors (e.g., Fries rearrangement)

The Fries rearrangement is a reaction that converts a phenolic ester to a hydroxy aryl ketone through the migration of the acyl group, catalyzed by a Lewis acid. byjus.comorganic-chemistry.org This reaction is selective for the ortho and para positions. The product distribution can often be controlled by reaction conditions such as temperature and solvent polarity. byjus.com Low temperatures generally favor the formation of the para-product, while higher temperatures favor the ortho-product. byjus.com

For a precursor like a phenyl acetate derivative, the Fries rearrangement provides a direct route to substituted hydroxyacetophenones. The mechanism involves the coordination of the Lewis acid (commonly AlCl₃) to the carbonyl oxygen of the acyl group. byjus.com This is followed by the cleavage of the ester's C-O bond to generate an acylium carbocation, which then acts as an electrophile in an electrophilic aromatic substitution reaction with the activated aromatic ring. byjus.comorganic-chemistry.org

| Reaction | Catalyst | Conditions | Potential Products |

| Fries Rearrangement | Lewis Acid (e.g., AlCl₃, BF₃, TiCl₄) | Non-polar solvent; variable temperature | Ortho- and Para-hydroxy aryl ketones |

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. However, specific data for 4-Formyl-2-methoxy-3-nitrophenyl acetate (B1210297) is not available in the reviewed literature.

Electronic Structure and Molecular Orbital Analysis

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for describing a molecule's reactivity and electronic transitions. The energy gap between these orbitals provides insight into the chemical stability of a compound. At present, there are no published studies reporting the HOMO-LUMO energy gap or a detailed molecular orbital analysis for 4-Formyl-2-methoxy-3-nitrophenyl acetate.

Conformational Analysis and Potential Energy Landscapes

The three-dimensional arrangement of atoms in a molecule, or its conformation, dictates many of its physical and biological properties. Conformational analysis, which explores the different spatial arrangements and their corresponding energies, helps to identify the most stable structures. A potential energy landscape provides a comprehensive map of these conformations. Such an analysis for this compound has not been reported in the scientific literature.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the delocalization of electron density and the nature of intramolecular interactions, such as hyperconjugation and hydrogen bonding. This analysis provides a quantitative description of bonding in terms of localized electron-pair "Lewis-like" structures. No NBO analysis detailing the specific intramolecular interactions within this compound has been found in the public domain.

Spectroscopic Parameter Prediction

Computational methods are frequently used to predict spectroscopic parameters, which can aid in the interpretation of experimental data. However, for this compound, such predictive studies are absent from the literature.

Computational Prediction of NMR Chemical Shifts

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational modeling is a valuable technique for structure elucidation. There are no available studies that present the computationally predicted ¹H or ¹³C NMR chemical shifts for this compound.

Simulation of Vibrational (IR/Raman) Spectra for Comparative Analysis

Simulated Infrared (IR) and Raman spectra, derived from computational frequency calculations, are often used to assign vibrational modes observed in experimental spectra. A computational simulation of the vibrational spectra for this compound has not been documented in the reviewed sources.

Reaction Mechanism Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for investigating reaction mechanisms. scholarsresearchlibrary.comnih.gov By applying DFT methods, researchers can model the intricate electronic and structural changes that occur during a chemical transformation. Such studies are crucial for understanding reactivity, predicting product formation, and optimizing reaction conditions.

Transition state (TS) analysis is fundamental to understanding the kinetics of a chemical reaction. A transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the activation barrier. For a molecule like this compound, with its aldehyde, ester, and nitro functional groups, several transformations could be of interest, such as nucleophilic addition to the aldehyde or hydrolysis of the ester.

Computational methods, particularly DFT, are employed to locate the geometry of transition states. nih.gov For instance, in studying the reaction of substituted benzaldehydes, researchers identify transition states for steps like nucleophilic attack and subsequent proton transfers. nih.gov These calculations reveal critical information about bond breaking and bond forming processes. Although specific transition state analyses for this compound are not published, the established methodologies are directly applicable.

Table 1: Key Aspects of Transition State Analysis

| Parameter Analyzed | Significance | Computational Method |

| Geometry | Defines the atomic arrangement at the peak of the energy barrier. | DFT (e.g., B3LYP) with appropriate basis sets (e.g., 6-31G(d)). scholarsresearchlibrary.comnih.gov |

| Activation Energy (Ea) | The energy difference between reactants and the transition state; governs reaction rate. | Calculated from the potential energy surface. |

| Vibrational Frequencies | A single imaginary frequency confirms a true first-order saddle point (a transition state). | Frequency calculations on the optimized TS geometry. |

Beyond identifying the transition state, computational studies can map the entire energy profile of a reaction pathway. This involves calculating the energies of reactants, intermediates, transition states, and products. The resulting potential energy surface provides a detailed thermodynamic and kinetic picture of the reaction.

For nitro-substituted benzaldehydes, DFT calculations have been used to shed light on reaction mechanisms and selectivity. acs.org The electron-withdrawing nature of the nitro group, combined with the effects of the methoxy (B1213986) and acetate groups in this compound, would significantly influence the energetics of any transformation. These substituents affect the stability of intermediates and transition states through inductive and resonance effects. A computational study would quantify these effects, providing a deeper understanding of the molecule's reactivity.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a potential drug molecule (ligand) might interact with a biological target, typically a protein receptor. Given the presence of various functional groups, this compound could be investigated as a ligand for various enzymes or receptors.

While no specific docking studies have been published for this compound, studies on structurally related p-nitrophenyl derivatives have explored their potential as anti-inflammatory agents by docking them against targets like COX-2. researchgate.netthieme-connect.de In such studies, the ligand is placed into the binding site of the protein, and its interactions are scored based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic compatibility. The results can predict binding affinity and guide the design of more potent inhibitors. For example, the nitro group might act as a hydrogen bond acceptor, while the phenyl ring could engage in pi-stacking interactions with aromatic amino acid residues in the active site.

Table 2: Typical Interactions Analyzed in Molecular Docking

| Interaction Type | Potential Groups in this compound |

| Hydrogen Bonding | Carbonyl oxygen (aldehyde, acetate), Nitro group oxygens. |

| Hydrophobic Interactions | Benzene (B151609) ring, Methyl group (methoxy, acetate). |

| Pi-Stacking | Aromatic benzene ring. |

| Electrostatic Interactions | Polar functional groups (nitro, ester, aldehyde). |

Non-Linear Optical (NLO) Properties Prediction

Molecules with significant charge asymmetry, often arising from the connection of electron-donating and electron-withdrawing groups through a conjugated system, can exhibit non-linear optical (NLO) properties. These materials have applications in optoelectronics and photonics. This compound possesses electron-withdrawing groups (nitro, formyl) and an electron-donating group (methoxy), connected by a phenyl ring, suggesting potential for NLO activity.

Theoretical calculations, often using DFT, are a primary tool for predicting the NLO properties of new molecules. rsc.org The key parameter calculated is the first hyperpolarizability (β), which quantifies the second-order NLO response. Studies on other D–π–A (donor-pi-acceptor) systems show that the magnitude of β is highly sensitive to the nature of the donor and acceptor groups and the length of the conjugated bridge. rsc.org While experimental data for this compound is unavailable, computational predictions could efficiently screen its potential for NLO applications and guide synthetic efforts toward related, more potent chromophores.

Molecular Dynamics (MD) Simulations for Solution Behavior and Conformational Dynamics

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the motion of atoms and molecules over time. For a molecule like this compound, MD simulations can offer insights into its behavior in different solvent environments and its conformational flexibility.

By simulating the molecule in a box of explicit solvent molecules (e.g., water), one can study solvation effects, the stability of different conformers, and the dynamics of intramolecular motions. For example, an MD simulation could reveal the preferred orientation of the methoxy and acetate groups relative to the phenyl ring and how these conformations fluctuate in solution. This information is crucial for understanding how the molecule's shape and accessibility of its functional groups influence its reactivity and interactions with other molecules, such as protein targets. Studies on other aromatic compounds have successfully used MD simulations to investigate their interactions and permeation across membranes, demonstrating the power of this technique. mdpi.com

Applications in Advanced Organic Synthesis

Building Block for Complex Heterocyclic Scaffolds

The reactivity of the functional groups on 4-Formyl-2-methoxy-3-nitrophenyl acetate (B1210297) allows it to be a precursor for various complex molecules, particularly those of pharmaceutical interest.

Intermediate in the Synthesis of 3-Hydroxy-4-methoxy-2-nitrobenzoic Acid

A significant application of 4-Formyl-2-methoxy-3-nitrophenyl acetate is its role as a key intermediate in a multi-step synthesis to produce 3-Hydroxy-4-methoxy-2-nitrobenzoic acid. prepchem.com This entire process is a critical pathway for creating precursors for pharmacologically active compounds. prepchem.com

The synthetic sequence begins with a 3-alkoxy-4-acetoxybenzaldehyde, which undergoes a nitration reaction to yield this compound (referred to as intermediate 2 in the patent literature). prepchem.com From there, the synthesis proceeds through several defined steps to reach the final product.

The transformation of this compound into the target benzoic acid derivative involves the following sequential reactions:

Deacetylation: The acetate group is removed to yield a hydroxyl group. prepchem.com

Methylation: The newly formed hydroxyl group is methylated. prepchem.com

Oxidation: The formyl (aldehyde) group is oxidized to a carboxylic acid. prepchem.com

Deprotection: A final deprotection step yields the desired 3-Hydroxy-4-methoxy-2-nitrobenzoic acid. prepchem.com

This synthetic route is noted for its stable operation and high yield, making it suitable for industrial-scale production. prepchem.com

Table 1: Synthetic Pathway to 3-Hydroxy-4-methoxy-2-nitrobenzoic Acid

| Step | Starting Material | Key Transformation | Product |

|---|---|---|---|

| 1 | This compound | Deacetylation | 4-hydroxy-3-methoxy-2-nitrobenzaldehyde |

| 2 | 4-hydroxy-3-methoxy-2-nitrobenzaldehyde | Methylation | 3,4-dimethoxy-2-nitrobenzaldehyde (B3025289) |

| 3 | 3,4-dimethoxy-2-nitrobenzaldehyde | Oxidation | 3,4-dimethoxy-2-nitrobenzoic acid |

| 4 | 3,4-dimethoxy-2-nitrobenzoic acid | Deprotection | 3-Hydroxy-4-methoxy-2-nitrobenzoic acid |

Role as Key Intermediates in Medicinal Chemistry Programs

The utility of this compound as a synthetic building block gives it a significant role in medicinal chemistry. Its primary value lies in its function as a precursor to 3-Hydroxy-4-methoxy-2-nitrobenzoic acid. prepchem.com This benzoic acid derivative is a key component required for the synthesis of Pyrrolobenzodiazepine (PBD) anticancer agents. prepchem.com This positions this compound as a valuable starting point in research and development programs aimed at producing novel therapeutics, particularly in oncology.

Applications in Material Science (e.g., as chelating ligands for transition metals in related β-diketone systems)ijpras.com

The potential of this compound extends into the domain of material science, primarily through its conversion into derivatives that can act as chelating ligands for transition metals. While direct applications of the compound itself are not extensively documented, its structure lends itself to the synthesis of molecules with significant potential in this area, particularly in the formation of β-diketone systems.

β-Diketones are an important class of organic compounds characterized by the presence of two carbonyl groups separated by a single carbon atom. They are renowned for their ability to form stable complexes with a wide variety of metal ions, acting as bidentate ligands. These metal-β-diketonate complexes exhibit a range of interesting properties and have found applications in catalysis, as precursors for the deposition of metal oxides, and in the development of magnetic and luminescent materials.

The synthesis of β-diketones can be achieved through various methods, with the Claisen condensation being a classical and widely used approach. mdpi.com This reaction involves the condensation of a ketone with an ester in the presence of a strong base. While there are no direct reports of this compound being used in a Claisen condensation to form a β-diketone, its aldehyde functionality could be transformed into a methyl ketone. This transformation would open up the possibility of using the resulting compound as a precursor in a Claisen condensation with an appropriate ester to yield a substituted β-diketone.

Furthermore, Schiff bases derived from this compound, as discussed in the previous section, can also function as effective chelating ligands for transition metals. researchgate.netmdpi.com The imine nitrogen and other donor atoms within the ligand structure can coordinate with metal ions to form stable complexes. researchgate.netmdpi.com These metal complexes can possess interesting electronic and photophysical properties, making them suitable for applications in areas such as catalysis and as functional materials. The specific substituents on the phenyl rings of the Schiff base ligand, originating from the this compound precursor, can be tailored to fine-tune the properties of the resulting metal complexes.

Below is a table summarizing the properties of the synthesized Schiff base, (3-Chloro-4-methylphenyl)iminomethyl]-2-methoxy-3-nitrophenyl acetate:

| Property | Value |

| Molecular Formula | C₁₇H₁₅ClN₂O₅ |

| Molecular Weight | 362.76 g/mol |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a | 7.035 (6) Å |

| b | 7.672 (6) Å |

| c | 17.272 (14) Å |

| α | 83.477 (8)° |

| β | 84.994 (8)° |

| γ | 66.697 (7)° |

| Volume | 849.7 (12) ų |

| Z | 2 |

Biological Activity and Pharmacological Relevance of Derivatives

Antimicrobial Efficacy

Derivatives of 4-Formyl-2-methoxy-3-nitrophenyl acetate (B1210297) have been investigated for their ability to inhibit the growth of pathogenic microbes. The primary focus has been on the synthesis of Schiff bases, which are formed by the condensation of the aldehyde group with various primary amines.

Schiff base derivatives of acetyl nitro vanillin (B372448) have demonstrated notable antibacterial activity against a spectrum of both Gram-positive and Gram-negative bacteria. Studies have shown that these compounds can effectively inhibit the growth of clinically relevant pathogens.

For instance, a series of Schiff bases synthesized from acetyl nitro vanillin and various substituted amines were tested for their in vitro antimicrobial activity against Escherichia coli. The results indicated that specific substitutions on the amine moiety are crucial for potent activity. Derivatives with electron-withdrawing groups, such as fluorine, or those containing a pyridine (B92270) ring, showed significant inhibitory action when compared to standard antibiotics like ciprofloxacin.

Another study focused on Schiff bases derived from 2-nitro-vanillin and aniline, which were tested against Escherichia coli, Pseudomonas aeruginosa (Gram-negative), Bacillus subtilis, and Staphylococcus aureus (Gram-positive). Several of these compounds exhibited strong antibacterial effects, highlighting the potential of this chemical class to yield broad-spectrum antibacterial agents. The presence of the nitro group on the vanillin ring is often considered a key contributor to the observed bioactivity.

Table 1: Antibacterial Activity of Acetyl Nitro Vanillin Schiff Base Derivatives Note: This table is a representative summary based on findings from multiple studies. Specific activities vary based on the full structure of the derivative.

| Derivative Class | Bacterial Strain | Activity Level |

| Fluoro-substituted Schiff Base | Escherichia coli | Significant |

| Pyridine-substituted Schiff Base | Escherichia coli | Significant |

| Aniline-substituted Schiff Base | Staphylococcus aureus | Strong |

| Aniline-substituted Schiff Base | Bacillus subtilis | Strong |

| Aniline-substituted Schiff Base | Pseudomonas aeruginosa | Moderate to Strong |

The antifungal potential of derivatives from 4-Formyl-2-methoxy-3-nitrophenyl acetate has also been explored, though with more modest results compared to their antibacterial efficacy. Schiff base derivatives have been screened against common fungal pathogens such as Candida albicans and Aspergillus niger.

In general, these compounds have demonstrated weak to moderate antifungal activity. For example, in screenings where both antibacterial and antifungal properties were assessed, the Schiff bases and their metal complexes often showed significant zones of inhibition against bacteria but had minimal effect on the tested fungal strains. Some reports indicate that while certain derivatives, particularly those incorporating a p-hydroxyl group or a 3-aminopyridine (B143674) moiety, exhibit some antifungal potential, it is generally less pronounced than their antibacterial effects. researchgate.net In many cases, no significant antifungal activity was observed for the synthesized ligands. researchgate.net

Anti-Cancer and Cytotoxicity Studies

The structural features of this compound make it an attractive starting point for the synthesis of compounds with anti-cancer potential. Research has focused on creating derivatives that can inhibit the growth of cancer cells and elucidating their mechanisms of action.

Derivatives such as chalcones, hydrazones, and Schiff bases have been synthesized from vanillin or its nitrated forms and evaluated for their cytotoxic effects against various human cancer cell lines.

Chalcones, synthesized through the Claisen-Schmidt condensation of a substituted benzaldehyde (B42025) (like vanillin) with an acetophenone, are a well-studied class of anti-cancer agents. Studies on chalcones derived from vanillin have shown significant cytotoxicity against lung (A549), breast (MCF-7), and pancreatic (MIA PaCa-2) cancer cell lines. lookchem.comresearchgate.net For example, dichloro-substituted chalcones derived from vanillin were found to be particularly potent. lookchem.com One such compound exhibited an IC50 value of 5.4 µM on MIA PaCa-2 cells, a potency greater than that of curcumin. researchgate.net

Hydrazone derivatives have also shown promise. A study on hydrazide–hydrazones revealed that a derivative featuring a 4-nitrophenyl group demonstrated potent and selective inhibition of cancer cell proliferation, with an IC50 value as low as 0.77 µM against the LN-229 glioblastoma cell line. nih.gov Similarly, salicylaldehyde (B1680747) benzoylhydrazones have shown remarkable activity against leukemic and breast cancer cell lines, with some derivatives active at nanomolar concentrations. mdpi.commdpi.com

Table 2: Cytotoxicity of Vanillin and Nitrobenzaldehyde Derivatives against Human Cancer Cell Lines

| Derivative Class | Cancer Cell Line | IC50 Value (µM) |

| Dichloro-substituted Vanillin Chalcone | MIA PaCa-2 (Pancreatic) | 5.4 researchgate.net |

| Dichloro-substituted Vanillin Chalcone | A549 (Lung) | 10.45 researchgate.net |

| Dichloro-substituted Vanillin Chalcone | MCF-7 (Breast) | 13.0 researchgate.net |

| Nitrophenyl Hydrazone | LN-229 (Glioblastoma) | 0.77 nih.gov |

| Methoxy (B1213986) Salicylaldehyde Hydrazone | K-562 (Leukemia) | 0.03 mdpi.com |

| Methoxy Salicylaldehyde Hydrazone | MCF-7 (Breast) | 0.23 mdpi.com |

A key mechanism underlying the antibacterial activity of some nitro-vanillin derivatives is the inhibition of the Filamentous temperature-sensitive protein Z (FtsZ). FtsZ is a prokaryotic homolog of eukaryotic tubulin and is essential for bacterial cell division. It polymerizes at the mid-cell to form the Z-ring, which acts as a scaffold for the assembly of the division machinery (divisome). Inhibition of FtsZ disrupts Z-ring formation, leading to cell filamentation and eventual death, making it an attractive target for novel antibiotics.

Research has identified that 2-nitro-vanillin-aniline Schiff base derivatives function as FtsZ inhibitors. These compounds are believed to bind to FtsZ, interfering with its polymerization dynamics and GTPase activity, thereby blocking bacterial cytokinesis. This targeted action provides a clear molecular basis for the antibacterial effects observed with this class of compounds.

In the context of anti-cancer activity, a common mechanism for cytotoxic compounds is the disruption of the microtubule network in eukaryotic cells, leading to cell cycle arrest and apoptosis. While FtsZ is the prokaryotic target, its homolog tubulin is the target in cancer cells.

Studies on Schiff base derivatives of vanillin isomers have provided evidence for this mechanism. A Schiff base ligand synthesized from o-vanillin (an isomer of vanillin) was shown to induce cell cycle arrest at the G2/M phase and trigger apoptosis in human breast cancer cells (MCF-7 and MDA-MB-231). nih.gov Further investigation revealed that this was achieved by inhibiting the Wnt/β-catenin signaling pathway. nih.gov Another study involving an oxovanadium complex with a Schiff base ligand also demonstrated cell cycle arrest in the G2/M phase in gastric cancer cells (MKN45). nih.gov This arrest is a hallmark of agents that interfere with mitotic spindle formation, a process dependent on microtubule dynamics. These findings suggest that vanillin-derived Schiff bases can exert their anti-cancer effects by disrupting mitosis, a critical process for the proliferation of cancer cells.

Antioxidant Properties and Radical Scavenging Activity

The antioxidant potential of phenolic compounds is well-established and is often attributed to their ability to donate a hydrogen atom from a hydroxyl group to neutralize free radicals. researchgate.net The radical scavenging activity of derivatives related to this compound is influenced by the interplay of the methoxy, nitro, and formyl functional groups on the phenyl ring.

Research on methoxyphenols indicates that the presence and position of methoxy groups can significantly impact antioxidant activity. researchgate.net For instance, a study on 3'-formyl-4',6'-dihydroxy-2'-methoxy-5'-methylchalcone (FMC) and (2S)-8-formyl-5-hydroxy-7-methoxy-6-methylflavanone (FMF), which share the formyl and methoxy-substituted phenyl structure, demonstrated notable antioxidant effects. In a 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay, FMC and FMF exhibited IC50 values of 50.2 ± 2.8 µM and 75.8 ± 2.5 µM, respectively. nih.gov These compounds also effectively scavenged superoxide (B77818) radicals. nih.gov

The following table summarizes the radical scavenging activity of some compounds with structural similarities to derivatives of this compound.

| Compound | Assay | IC50 (µM) |

| 3'-formyl-4',6'-dihydroxy-2'-methoxy-5'-methylchalcone (FMC) | DPPH Radical Scavenging | 50.2 ± 2.8 |

| (2S)-8-formyl-5-hydroxy-7-methoxy-6-methylflavanone (FMF) | DPPH Radical Scavenging | 75.8 ± 2.5 |

| 3'-formyl-4',6'-dihydroxy-2'-methoxy-5'-methylchalcone (FMC) | Superoxide Scavenging | 56.3 ± 2.3 |

| (2S)-8-formyl-5-hydroxy-7-methoxy-6-methylflavanone (FMF) | Superoxide Scavenging | 317.5 ± 2.9 |

Data sourced from a study on flavonoids isolated from Cleistocalyx operculatus. nih.gov

Enzyme Inhibition Studies

Derivatives containing the substituted benzaldehyde and nitrophenyl moieties have been investigated for their ability to inhibit various enzymes. The specific arrangement of functional groups in this compound suggests that its derivatives could be explored as inhibitors for several classes of enzymes.

For instance, benzaldehyde and its substituted derivatives have been shown to inhibit mushroom tyrosinase, an enzyme involved in melanin (B1238610) biosynthesis. Benzaldehyde itself was found to inhibit this enzyme with an IC50 of 31.0 µM. nih.gov Further studies on substituted benzaldehydes indicated that the nature of the substituent at the C-4 position could alter the type of inhibition. nih.gov

In the context of HIV-1 integrase, an essential enzyme for viral replication, compounds with nitro- and methoxy-substituted aromatic rings have been explored. While direct data for derivatives of this compound is scarce, studies on related aryldiketohexenoic acids showed that substitutions on the phenyl group, including nitro groups, can significantly impact anti-HIV-1 activity. researchgate.net For example, a derivative with a 4-nitro substitution was found to be inactive, highlighting the sensitivity of the enzyme to the substitution pattern. researchgate.net

Furthermore, nitrophenyl acetate itself is commonly used as a substrate to assay the activity of various esterases, such as carboxylesterase. nih.gov The inhibition of such enzymes has also been studied, with bis(p-nitrophenyl) phosphate (B84403) showing an IC50 of 0.79 µmol L-1 for carboxylesterase. nih.gov

The table below presents enzyme inhibition data for some compounds structurally related to the derivatives of this compound.

| Inhibitor/Substrate | Enzyme | Inhibition/Activity Parameter | Value |

| Benzaldehyde | Mushroom Tyrosinase | IC50 | 31.0 µM |

| bis(p-nitrophenyl) phosphate | Carboxylesterase | IC50 | 0.79 µmol L-1 |

| Aryldiketohexenoic acid (4-NO2 sub) | HIV-1 infected cells | EC50 | >33 µM |

Data compiled from various studies on enzyme inhibition. nih.govresearchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies of Functionalized Derivatives

The biological activity of derivatives of this compound is expected to be highly dependent on the nature and position of its functional groups. Structure-activity relationship (SAR) studies on analogous compounds provide insights into how modifications could modulate their antioxidant and enzyme inhibitory properties.

In the context of enzyme inhibition, SAR studies on substituted benzaldehydes have revealed important trends. For tyrosinase inhibitors, the substitution pattern on the benzaldehyde ring influences both the potency and the mechanism of inhibition. nih.gov For aldehyde dehydrogenase (ALDH) inhibitors, the presence of a methoxy group on the benzaldehyde ring, as seen in 4-((4-chlorobenzyl)oxy)-3-methoxybenzaldehyde, has been shown to be a key structural feature for inhibitory activity against certain ALDH isozymes. mdpi.com

Regarding HIV-1 integrase inhibitors, SAR studies have indicated that the electronic properties and steric bulk of substituents on the aromatic ring are crucial. For a series of aryldiketohexenoic acids, derivatives with substitutions at the 4-position of the phenyl ring, including chloro, methyl, methoxy, or nitro groups, were found to be inactive, suggesting that this position may be located in a region of the enzyme's binding pocket that is sensitive to substitution. researchgate.net

The following table outlines some general SAR principles derived from studies on structurally related compounds.